4-Bromo-2-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
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Overview
Description
4-Bromo-2-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is a complex organic compound with the molecular formula C28H23BrN2O4 and a molecular weight of 531.411 g/mol . This compound is known for its unique structure, which includes a bromine atom, a naphthyl group, and an ethoxybenzoate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-Bromo-2-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate involves multiple steps. The general synthetic route includes the following steps:
Formation of the naphthylacetyl hydrazone: This step involves the reaction of 1-naphthylacetic acid with hydrazine to form the corresponding hydrazone.
Bromination: The hydrazone is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom.
Coupling with ethoxybenzoic acid: The brominated hydrazone is then coupled with 4-ethoxybenzoic acid under appropriate conditions to form the final product.
Chemical Reactions Analysis
4-Bromo-2-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-2-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact molecular pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
4-Bromo-2-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate can be compared with other similar compounds, such as:
- 4-Bromo-2-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
- 4-Bromo-2-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 4-Bromo-2-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl benzoate
- 4-Bromo-2-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical properties and applications.
Properties
CAS No. |
767302-78-3 |
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Molecular Formula |
C28H23BrN2O4 |
Molecular Weight |
531.4 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C28H23BrN2O4/c1-2-34-24-13-10-20(11-14-24)28(33)35-26-15-12-23(29)16-22(26)18-30-31-27(32)17-21-8-5-7-19-6-3-4-9-25(19)21/h3-16,18H,2,17H2,1H3,(H,31,32)/b30-18+ |
InChI Key |
GUJDZIPDNVXKBR-UXHLAJHPSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)CC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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